

An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	6-Bromo-2-(methylsulfanyl)quinazoline
Cat. No.:	B1383320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 6-Bromo-2-(methylsulfanyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.^{[1][2][3][4][5]} The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological targets. The introduction of a bromine atom at the 6-position and a methylsulfanyl group at the 2-position, as seen in **6-Bromo-2-(methylsulfanyl)quinazoline**, offers a unique combination of features for further chemical exploration and drug design. The presence of the bromine atom can enhance binding affinities and introduce a potential site for further synthetic modifications, while the methylsulfanyl group can be a key pharmacophoric element or a precursor for other functional groups.

This technical guide provides a comprehensive overview of **6-Bromo-2-(methylsulfanyl)quinazoline**, Chemical Abstracts Service (CAS) number 1086385-16-1,

covering its physicochemical properties, a detailed synthesis protocol, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of **6-Bromo-2-(methylsulfanyl)quinazoline**.

Property	Value	Source
CAS Number	1086385-16-1	[6]
Molecular Formula	C ₉ H ₇ BrN ₂ S	[7]
Molecular Weight	255.13 g/mol	[7]
Appearance	Likely a solid	Inferred from related compounds
Purity	Typically >95%	[6]
Storage	Room temperature	[7]

Synthesis of 6-Bromo-2-(methylsulfanyl)quinazoline: A Step-by-Step Protocol

The synthesis of **6-Bromo-2-(methylsulfanyl)quinazoline** can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative method adapted from general procedures for the synthesis of 2-(alkylthio)quinazoline derivatives.

Experimental Protocol

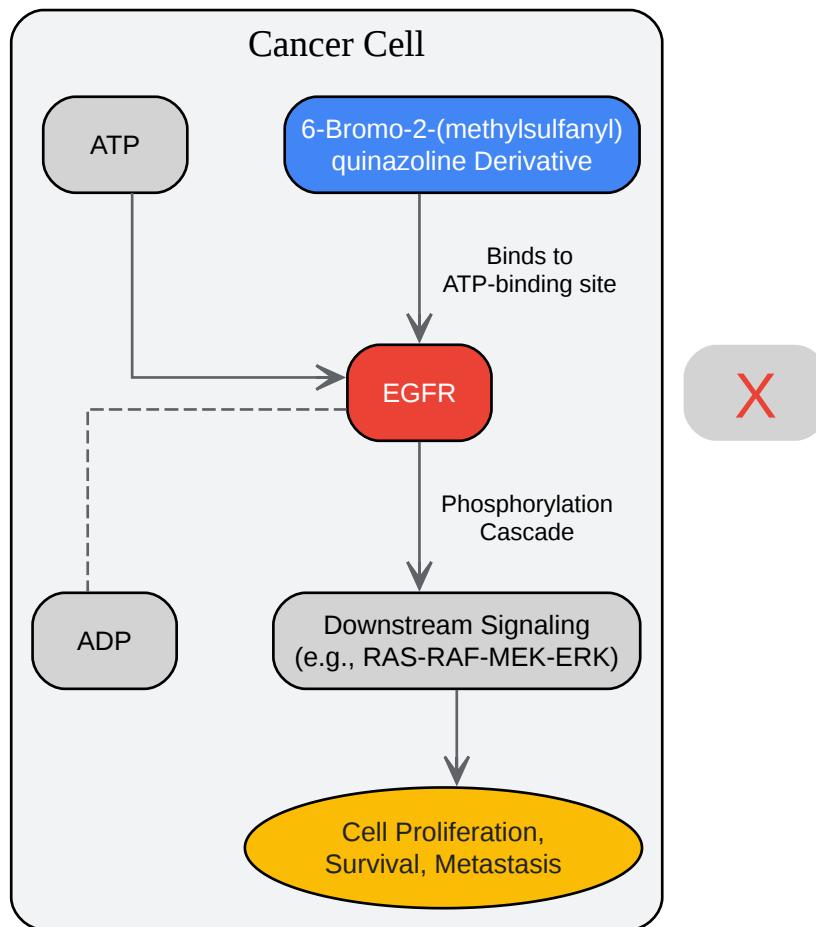
Step 1: Synthesis of 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one

- Reactants: 5-Bromoanthranilic acid and thiourea.

- Procedure:
 - A mixture of 5-bromoanthranilic acid (1 equivalent) and thiourea (1.2 equivalents) is heated in an oil bath at 180-190°C for 30 minutes.
 - The reaction mixture is then cooled to room temperature.
 - The resulting solid is washed with a hot 10% sodium carbonate solution, followed by water, and then ethanol to remove unreacted starting materials and byproducts.
 - The crude product is recrystallized from glacial acetic acid to yield 6-bromo-2-thio-3,4-dihydroquinazolin-4-one.

Step 2: Synthesis of 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

- Reactants: 6-Bromo-2-thio-3,4-dihydroquinazolin-4-one, methyl iodide, and a base (e.g., sodium hydroxide or potassium carbonate).
- Procedure:
 - To a solution of 6-bromo-2-thio-3,4-dihydroquinazolin-4-one (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a solution of sodium hydroxide (1.1 equivalents) in water.
 - Stir the mixture at room temperature for 30 minutes.
 - Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
 - Continue stirring at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, pour the reaction mixture into ice-cold water.
 - The precipitated solid is collected by filtration, washed with water, and dried.
 - The crude product can be purified by recrystallization from a suitable solvent like ethanol.


Step 3: Chlorination to 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline

- Reactants: 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one and a chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride).
- Procedure:
 - A mixture of 6-bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is refluxed for 2-4 hours.
 - The excess phosphorus oxychloride is removed under reduced pressure.
 - The residue is poured cautiously into crushed ice with stirring.
 - The resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline.

Step 4: Reduction to **6-Bromo-2-(methylsulfanyl)quinazoline**

- Reactants: 6-Bromo-4-chloro-2-(methylsulfanyl)quinazoline, a reducing agent (e.g., zinc dust in acetic acid or catalytic hydrogenation).
- Procedure (using Zinc/Acetic Acid):
 - To a solution of 6-bromo-4-chloro-2-(methylsulfanyl)quinazoline (1 equivalent) in glacial acetic acid, add zinc dust (2-3 equivalents) portion-wise.
 - The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
 - The reaction mixture is filtered to remove excess zinc.
 - The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
 - The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield **6-Bromo-2-(methylsulfanyl)quinazoline**.
 - Further purification can be achieved by column chromatography on silica gel.

Synthesis Workflow Diagram

X

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]

- 2. mediresonline.org [mediresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. mediresonline.org [mediresonline.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. 6-Bromo-2-(Methylsulfanyl)Quinazoline [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromo-2-(methylsulfanyl)quinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1383320#6-bromo-2-methylsulfanyl-quinazoline-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com